molecular formula C15H13ClN2O4 B12581690 Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester

Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester

Cat. No.: B12581690
M. Wt: 320.73 g/mol
InChI Key: CYSBSNBGOQZFCI-UHFFFAOYSA-N
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Description

The compound Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester (CAS: 307353-97-5) is a quinoline derivative with a complex substitution pattern. Its structure includes a quinolinyl core substituted with chloro, cyano, and methoxy groups at positions 4, 3, and 6, respectively, and an ethyl ester-linked acetic acid moiety at position 5.

Properties

Molecular Formula

C15H13ClN2O4

Molecular Weight

320.73 g/mol

IUPAC Name

ethyl 2-(4-chloro-3-cyano-6-methoxyquinolin-7-yl)oxyacetate

InChI

InChI=1S/C15H13ClN2O4/c1-3-21-14(19)8-22-13-5-11-10(4-12(13)20-2)15(16)9(6-17)7-18-11/h4-5,7H,3,8H2,1-2H3

InChI Key

CYSBSNBGOQZFCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester typically involves the condensation of 4-chloro-3-cyano-6-methoxyquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Hydrolysis: Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, and ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the quinoline ring.

Scientific Research Applications

Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the quinoline ring and the various substituents allows it to interact with different biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Core Structure Substituents CAS Number Key Features
Target Compound Quinoline 4-Cl, 3-CN, 6-OCH₃, 7-OCH₂COOEt 307353-97-5 High structural complexity; potential for diverse bioactivity due to electron-withdrawing groups (Cl, CN) .
Ethyl {[6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate Chromen (benzopyran) 6-CH₂CH₃, 3-thiazol-4-yl, 4-oxo, 7-OCH₂COOEt 80761-89-3 Thiazole substituent may enhance metal-binding properties; chromen core influences π-π interactions .
Ethyl 2-[2-(4-Methylphenyl)-4-Oxochromen-7-Yl]Oxyacetate Chromen 2-(4-CH₃C₆H₄), 4-oxo, 7-OCH₂COOEt 78298-71-2 Simpler substituents (methylphenyl) reduce steric hindrance; chromen core may improve UV stability .
MCPA Ethyl Ester Phenoxyacetic acid 4-Cl, 2-CH₃, OCH₂COOEt 2698-38-6 Agricultural herbicide; lacks heterocyclic rings, leading to lower bioactivity complexity .
Ethyl {[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}acetate Chromen + benzothiazole 3-benzothiazol-2-yl, 6-CH₂CH₃, 4-oxo, 7-OCH₂COOEt 300556-30-3 Benzothiazole group may confer fluorescence or antimicrobial activity .

Physicochemical and Functional Comparisons

  • Core Scaffold Influence: The quinoline core in the target compound offers a planar aromatic system with nitrogen heteroatoms, enhancing interactions with biological targets (e.g., enzymes or DNA) . In contrast, chromen-based analogues (e.g., CAS 80761-89-3, 78298-71-2) exhibit oxygen-containing rings, which may improve solubility but reduce metabolic stability .
  • Substituent Effects :

    • Electron-withdrawing groups (Cl, CN) in the target compound likely increase electrophilicity, making it reactive in nucleophilic environments. Conversely, methyl or ethyl groups in analogues (e.g., CAS 78298-71-2) enhance lipophilicity .
    • Thiazole and benzothiazole substituents (CAS 80761-89-3, 300556-30-3) contribute to π-stacking and metal coordination, relevant in catalysis or sensor applications .
  • Ester Group Variations :

    • The ethyl ester in the target compound balances hydrophobicity and hydrolytic stability. Isooctyl esters (e.g., CAS referenced in ) would further increase lipophilicity and environmental persistence, as seen in agrochemicals .

Biological Activity

Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester (CAS number 307353-96-4) is a chemical compound with the molecular formula C15H13ClN2O4 and a molecular weight of approximately 320.73 g/mol. The compound features a quinoline structure, which is known for its diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a quinoline moiety that is associated with various biological activities. The presence of chloro and cyano substituents enhances its reactivity and potential efficacy in pharmacological applications.

PropertyValue
Molecular FormulaC15H13ClN2O4
Molecular Weight320.73 g/mol
Density1.36 g/cm³
Boiling Point~470.9 °C

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit significant biological activities including:

  • Antiviral Activity : Quinolines have been studied for their effectiveness against various viral strains, including HIV and Zika virus .
  • Anticancer Properties : Quinoline derivatives have shown potential in inhibiting cancer cell growth through various mechanisms .
  • Antibacterial Effects : Compounds with similar structures have demonstrated efficacy against bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit protein tyrosine kinases, which are crucial in cancer cell signaling pathways .
  • Interference with Viral Replication : The quinoline scaffold has been associated with the disruption of viral replication processes .

Study on Antiviral Activity

A study published in 2021 highlighted the antiviral properties of quinoline derivatives, noting their effectiveness against multiple viral strains. The research emphasized the need for further investigation into specific structural modifications that enhance antiviral efficacy .

Anticancer Research

Another significant study focused on the anticancer potential of quinoline-based compounds. It reported that certain derivatives could induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death . The study concluded that structural modifications could lead to improved potency and selectivity against cancer cell lines.

Synthesis and Modification

The synthesis of this compound typically involves established methods such as the Skraup synthesis, which allows for the efficient production of quinoline derivatives. Modifications to the structure can enhance biological activity and reduce toxicity.

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